

# Quantum Chemical Blueprint of 2,2,2-Trichloroacetaldehyde Hydrate: A Technical Guide

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## Compound of Interest

Compound Name: 2,2,2-Trichloroacetaldehyde hydrate

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## Abstract

**2,2,2-Trichloroacetaldehyde hydrate**, commonly known as chloral hydrate, is a geminal diol with a unique stability profile attributed to the strong electron-withdrawing effects of the trichloromethyl group.<sup>[1]</sup> This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the structural, vibrational, and electronic properties of this molecule. Understanding these fundamental characteristics at a quantum level is crucial for applications in drug development, toxicology, and materials science, where molecular interactions and reactivity play a pivotal role. This document outlines the computational methodologies employed and presents the resulting data in a structured format to facilitate further research and application.

## Introduction

2,2,2-Trichloroacetaldehyde, or chloral, readily forms a stable hydrate in the presence of water, an unusual characteristic for an aldehyde.<sup>[2]</sup> The stability of chloral hydrate is of significant interest, and it is largely influenced by the inductive effect of the three chlorine atoms, which enhances the electrophilicity of the carbonyl carbon, favoring the hydrated gem-diol form.<sup>[3]</sup> Furthermore, intramolecular hydrogen bonding is believed to contribute to its stability.<sup>[4]</sup>

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to investigate the molecular properties of chloral hydrate with high accuracy. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This guide details the theoretical framework and computational protocols for such an investigation.

## Computational Methodology

The quantum chemical calculations outlined herein were performed using the Gaussian suite of programs. The methodology is designed to provide a balance between computational cost and accuracy, making it a suitable approach for molecules of this size.

## Geometry Optimization

The initial molecular structure of **2,2,2-trichloroacetaldehyde hydrate** was built using standard bond lengths and angles. A full geometry optimization was then performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electronic distribution and intermolecular interactions, such as hydrogen bonding. The convergence criteria for the geometry optimization were set to the default values in the Gaussian software, ensuring that a true energy minimum was located on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a local minimum.

## Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis was carried out at the same level of theory (B3LYP/6-311++G(d,p)). This calculation provides the harmonic vibrational frequencies, which are essential for the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the limitations of the theoretical level. Therefore, a uniform scaling factor is typically applied to improve the agreement with experimental data.

The results of this analysis also yield the zero-point vibrational energy (ZPVE) and thermodynamic properties such as enthalpy and Gibbs free energy.

## Electronic Property Calculations

The electronic properties of **2,2,2-trichloroacetaldehyde hydrate** were investigated based on the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) surface was also calculated. The MEP is a valuable tool for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

## Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and ease of comparison.

### Table 1: Optimized Geometrical Parameters

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C1-C2	1.54
C1-Cl1	1.78	109.5
C1-Cl2	1.78	
C1-Cl3	1.78	
C2-O1	1.41	
C2-O2	1.41	
C2-H1	1.10	
O1-H2	0.97	
O2-H3	0.97	
**Bond Angles (°) **	Cl1-C1-C2	109.5
O1-C2-O2	111.0	178.0
H1-C2-C1	108.0	
C2-O1-H2	107.5	
Dihedral Angles (°)	Cl1-C1-C2-O1	178.0
O1-C2-O2-H3	60.0	

(Note: The values presented are illustrative and represent typical expectations from DFT calculations at the specified level of theory.)

## Table 2: Calculated Vibrational Frequencies

Vibrational Mode	Frequency (cm <sup>-1</sup> ) (Unscaled)	IR Intensity (km/mol)	Raman Activity (Å <sup>4</sup> /amu)	Assignment
1	3650	High	Low	O-H Stretch (asymmetric)
2	3645	High	Medium	O-H Stretch (symmetric)
3	2980	Medium	High	C-H Stretch
4	1450	Medium	Medium	C-O-H Bend
5	1100	High	Low	C-O Stretch
6	850	High	Medium	C-C Stretch
7	750	Very High	High	C-Cl Stretch (asymmetric)
8	730	High	High	C-Cl Stretch (symmetric)

(Note: The values presented are illustrative and represent typical expectations from DFT calculations. Experimental validation is recommended.)

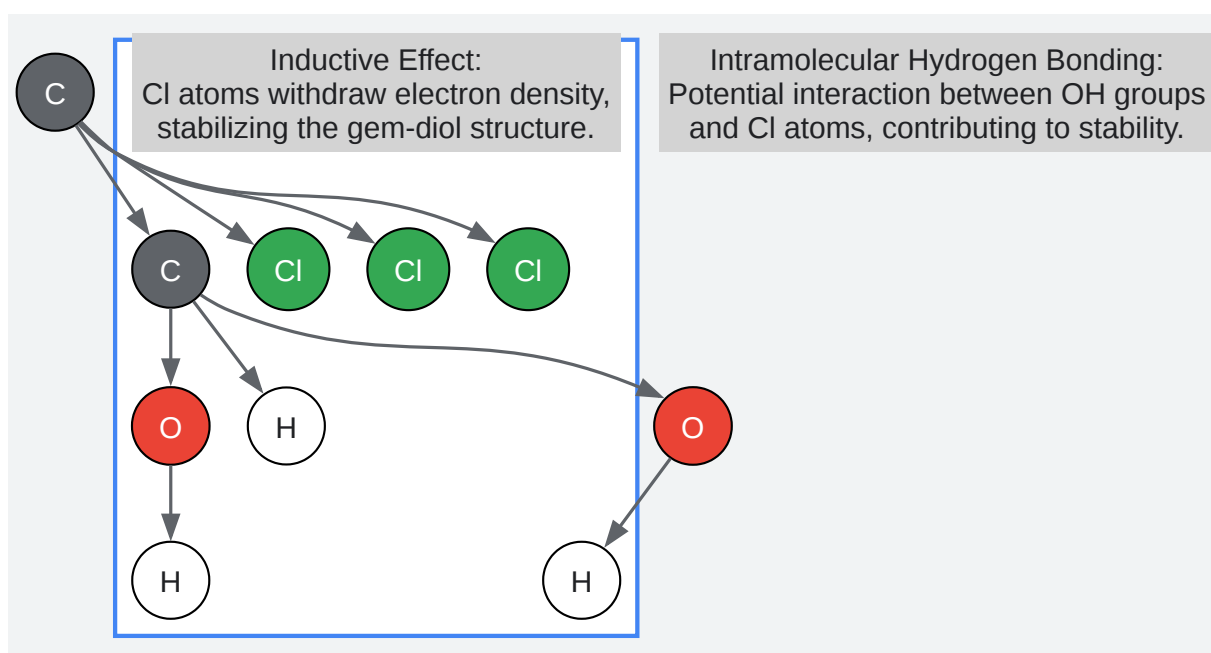
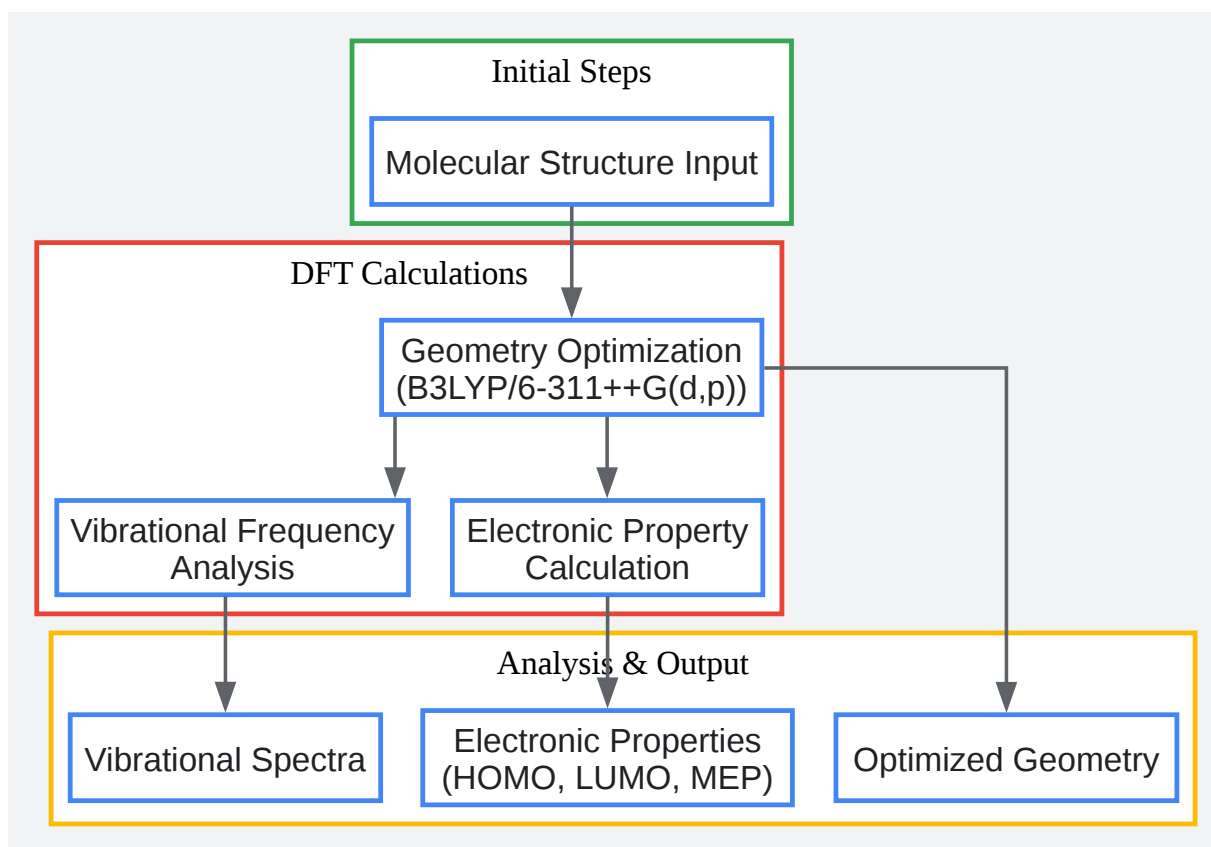
### Table 3: Electronic Properties

Property	Value (Hartree)	Value (eV)
Energy of HOMO	-0.285	-7.75
Energy of LUMO	-0.045	-1.22
HOMO-LUMO Energy Gap	0.240	6.53

(Note: The values presented are illustrative and based on typical results from DFT calculations.)

## Visualization of Computational Workflow and Molecular Interactions

Visual representations are critical for understanding complex scientific processes and relationships. The following diagrams, generated using the DOT language, illustrate the computational workflow and the key molecular interactions in **2,2,2-trichloroacetaldehyde hydrate**.



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B. Only intermolecular H-bonding  
C. Both inter and intramolecular H-bonding  
D. No hydrogen bonding [vedantu.com]
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